



# Quantitative Analysis of Satratoxin H using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Satratoxin H	
Cat. No.:	B1242729	Get Quote

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold"[1]. This toxin is a significant concern for human and animal health due to its high toxicity. Exposure to Satratoxin H, through inhalation or ingestion, can lead to a condition known as stachybotryotoxicosis, with a range of adverse health effects[1][2]. Satratoxins are potent inhibitors of protein synthesis and can induce inflammatory responses and apoptosis through the activation of mitogen-activated protein kinases (MAPKs)[3][4]. Given its toxicity, sensitive and reliable quantitative methods are essential for monitoring its presence in environmental samples, food, and feed, as well as for research in toxicology and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of mycotoxins due to its high sensitivity, specificity, and accuracy. This document provides a detailed protocol for the quantitative analysis of Satratoxin H using HPLC with UV detection.

**Experimental Protocols** 

1. Sample Preparation

### Methodological & Application





A robust sample preparation protocol is crucial for accurate quantification of **Satratoxin H**, involving extraction from the sample matrix and purification to remove interfering substances. The following protocol is adapted from established methods for mycotoxin extraction.

#### Materials:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Hexane, HPLC grade
- · Formic acid, analytical grade
- · Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm PTFE)
- Evaporator (e.g., nitrogen evaporator)
- · Autosampler vials

#### Procedure:

- Extraction:
  - For solid samples (e.g., building materials, grains), weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 20 mL of an extraction solvent consisting of acetonitrile/water (84:16, v/v).
  - Vortex vigorously for 5 minutes to ensure thorough extraction of the toxin.
  - Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
  - Carefully transfer the supernatant to a clean tube.



- Purification (Liquid-Liquid Extraction):
  - To the collected supernatant, add an equal volume of hexane.
  - Vortex for 2 minutes to partition nonpolar interfering compounds into the hexane layer.
  - Allow the phases to separate (centrifugation may be required to expedite separation).
  - Carefully collect the lower acetonitrile/water layer containing the Satratoxin H.
  - Repeat the hexane wash for improved purity if necessary.
- Concentration and Reconstitution:
  - Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40-50°C.
  - Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).
  - Vortex briefly to ensure the toxin is fully dissolved.
  - Filter the reconstituted sample through a 0.45 μm syringe filter into an HPLC vial.

#### 2. HPLC Method

The following HPLC parameters provide a starting point for the quantitative analysis of **Satratoxin H**. Method optimization may be required depending on the specific HPLC system and sample matrix.

#### Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, and column oven.
- Photodiode Array (PDA) or UV-Vis detector.

#### **Chromatographic Conditions:**



Parameter	Recommended Setting	
Column	Gemini® C18 110 Å, 150 x 4.6 mm, 5 μm (or equivalent)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions	
Flow Rate	1.0 mL/min	
Column Temperature	40°C	
Injection Volume	20 μL	
Detection Wavelength 260 nm (based on the UV absorbance of trichothecene structure)		

#### **Data Presentation**

Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance characteristics for a validated HPLC method for mycotoxin analysis.

Table 1: Method Validation Parameters for **Satratoxin H** Analysis

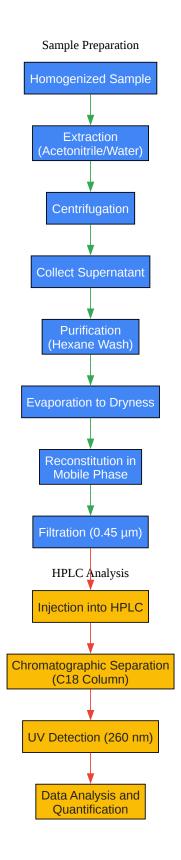


Parameter	Typical Value	Description
Linearity (r²)	> 0.99	The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and detector response.
Limit of Detection (LOD)	1-10 μg/kg	The lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ)	5-20 μg/kg	The lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (Recovery)	85-110%	The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the method.
Precision (RSD)	< 15%	The relative standard deviation of replicate measurements, indicating the precision or repeatability of the method.

#### Visualizations

Experimental Workflow for HPLC Analysis of  ${\bf Satratoxin}\;{\bf H}$ 



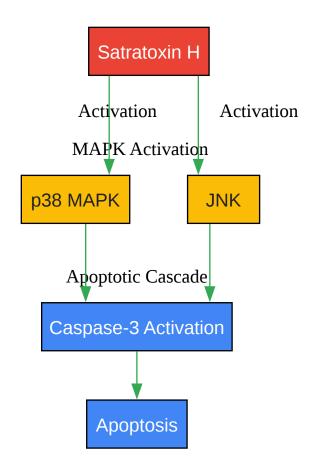


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Caption: Workflow for the quantitative analysis of **Satratoxin H** by HPLC.



#### Signaling Pathway of Satratoxin H-Induced Apoptosis



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Caption: Satratoxin H induces apoptosis via p38 and JNK signaling pathways.

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## References

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